molecular formula C16H25BClNO3 B7957602 2-Butoxy-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Butoxy-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957602
M. Wt: 325.6 g/mol
InChI Key: FXNUGYLGJFWYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with a complex structure that includes a butoxy group, a chloro group, and a dioxaborolan group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2-butoxyaniline with 5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced .

Scientific Research Applications

2-Butoxy-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Butoxy-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves its interaction with specific molecular targets. The dioxaborolan group can participate in boron-mediated reactions, such as Suzuki-Miyaura coupling, which is a key pathway in the formation of carbon-carbon bonds. This mechanism involves the activation of the boron atom, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Butoxy-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of the butoxy and chloro groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-butoxy-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BClNO3/c1-6-7-8-20-14-9-11(12(18)10-13(14)19)17-21-15(2,3)16(4,5)22-17/h9-10H,6-8,19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNUGYLGJFWYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)N)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.